molecular formula C13H16N2O2 B599012 Methyl 1-tert-butyl-1H-benzo[d]imidazole-6-carboxylate CAS No. 1199773-49-3

Methyl 1-tert-butyl-1H-benzo[d]imidazole-6-carboxylate

Cat. No.: B599012
CAS No.: 1199773-49-3
M. Wt: 232.283
InChI Key: MMBVDJZSBYSXHM-UHFFFAOYSA-N
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Description

Methyl 1-tert-butyl-1H-benzo[d]imidazole-6-carboxylate is a chemical compound belonging to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

Methyl 1-tert-butyl-1H-benzo[d]imidazole-6-carboxylate, also known as Methyl 1-(tert-butyl)-1H-benzo[d]imidazole-6-carboxylate, is a compound that belongs to the class of imidazole derivatives Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the targets can vary depending on the specific biological activity.

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The interaction with these targets can lead to the inhibition or activation of certain pathways, resulting in the observed biological activities.

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could be affected . These could include pathways related to inflammation, tumor growth, bacterial and viral infections, and more .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives, the effects can vary depending on the specific activity . These could include the inhibition of bacterial growth, reduction of inflammation, inhibition of tumor growth, and more .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its targets . .

Biochemical Analysis

Biochemical Properties

Methyl 1-tert-butyl-1H-benzo[d]imidazole-6-carboxylate is known to participate in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and stability.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can alter the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, such as enzymes and receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term exposure to the compound has been associated with alterations in cellular metabolism and gene expression, indicating potential cumulative effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can induce toxicity, leading to adverse effects such as liver damage, oxidative stress, and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The metabolic pathways of this compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. Additionally, the compound can interact with cofactors such as NADPH, which are essential for enzymatic reactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the uptake and efflux of the compound, influencing its localization and accumulation within different cellular compartments. The distribution of this compound can affect its activity and function, as it may preferentially accumulate in certain tissues or organelles.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound is crucial for understanding its precise biochemical effects and mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-tert-butyl-1H-benzo[d]imidazole-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with a suitable carboxylic acid derivative, followed by esterification. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and esterification processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-tert-butyl-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the benzimidazole ring .

Scientific Research Applications

Methyl 1-tert-butyl-1H-benzo[d]imidazole-6-carboxylate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    Methyl benzimidazole-6-carboxylate: Lacks the tert-butyl group.

    1-tert-butyl-1H-benzo[d]imidazole: Lacks the methyl ester group.

Uniqueness

Methyl 1-tert-butyl-1H-benzo[d]imidazole-6-carboxylate is unique due to the presence of both the methyl ester and tert-butyl groups.

Properties

IUPAC Name

methyl 3-tert-butylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-13(2,3)15-8-14-10-6-5-9(7-11(10)15)12(16)17-4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBVDJZSBYSXHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=NC2=C1C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682033
Record name Methyl 1-tert-butyl-1H-benzimidazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199773-49-3
Record name Methyl 1-tert-butyl-1H-benzimidazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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